5-Azoniaspiro[4.5]decane

Alkaline stability Anion exchange membrane Quaternary ammonium degradation

Sourcing a quaternary ammonium cation with sufficient alkaline stability for durable anion-exchange membranes (AEMs) is a critical challenge. 5-Azoniaspiro[4.5]decane directly addresses this failure point; its rigid spirocyclic geometry confers a high-energy degradation transition state, providing superior stability over non-spirocyclic analogs like tetraethylammonium. - Core scaffold for directing unique zeolite architectures (Mu-26, IM-9, IM-12) as an organic SDA. - Validated building block in medicinal chemistry, present in patented sodium channel blockers. - Offered as a high-purity salt to ensure reproducible results in demanding electrochemical and hydrothermal applications.

Molecular Formula C9H18N+
Molecular Weight 140.25 g/mol
CAS No. 177-38-8
Cat. No. B090742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azoniaspiro[4.5]decane
CAS177-38-8
Synonyms5-Azoniaspiro[4.5]decane
Molecular FormulaC9H18N+
Molecular Weight140.25 g/mol
Structural Identifiers
SMILESC1CC[N+]2(CC1)CCCC2
InChIInChI=1S/C9H18N/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2/q+1
InChIKeyXEYHFNNNWRPOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azoniaspiro[4.5]decane: Specifications & Procurement


5-Azoniaspiro[4.5]decane (CAS 177-38-8) is a spirocyclic quaternary ammonium (QA) cation with the molecular formula C₉H₁₈N⁺ and a molecular weight of 140.25 g/mol [1]. As a saturated, bicyclic heterocycle, it features a quaternary nitrogen atom forming the spiro junction between a pyrrolidine and a piperidine ring. This rigid, non-planar structure imparts distinct physical and chemical properties compared to linear or monocyclic QA analogs, including high alkaline stability and a unique steric profile [2]. The compound is commercially available as the free cation or as various salts (e.g., chloride, tetrafluoroborate), each with its own solubility and handling characteristics. For research and industrial procurement, it is essential to recognize that its value proposition is not as a commodity chemical but as a specialized building block where its specific spirocyclic architecture enables applications not accessible to simpler, off-the-shelf QA alternatives.

Specialized spirocyclic QA building block, not a commodity cation
Rigid spirocyclic architecture imparts high alkaline stability
Available as free cation or salt forms (e.g., chloride, tetrafluoroborate)

Why 5-Azoniaspiro[4.5]decane Cannot Be Replaced


The assumption that any quaternary ammonium compound can substitute for 5-azoniaspiro[4.5]decane is scientifically unsound and can lead to failed experiments or suboptimal device performance. The compound's defining feature—a rigid spirocyclic structure—confers a specific combination of alkaline stability, conformational constraints, and unique molecular recognition that is absent in acyclic or monocyclic QAs like tetraethylammonium (TEA) or benzyltriethylammonium [1]. Theoretical and experimental studies confirm that the high energy barrier for a key degradation transition state, directly linked to the spiro geometry, is the primary reason for its superior stability in alkaline environments [1]. Consequently, substituting this compound with a simpler QA, while potentially cheaper, introduces a different degradation pathway, different steric bulk, and different ionic properties, which can dramatically alter reaction outcomes, material pore architectures, or the electrochemical performance of a device. The following quantitative evidence underscores precisely why this specific spirocyclic cation is not an interchangeable commodity.

Target: 5-Azoniaspiro[4.5]decane
Common QA Substitute
Rigid spirocyclic structure constrains conformation
Flexible acyclic or monocyclic QA; steric profile may differ significantly
Higher energy barrier for alkaline degradation pathway
Different degradation route; may reduce alkaline stability
Unique ionic and steric environment for templating or ion transport
Generic ionic profile; may not replicate specific molecular recognition

5-Azoniaspiro[4.5]decane: Evidence-Based Differentiation


Alkaline Stability: Spirocyclic vs Non-Spirocyclic QAs

Compared with nonspirocyclic QA cations, spirocyclic QAs like 5-azoniaspiro[4.5]decane ([ASD]+) possess significantly higher alkaline stability. This superior stability is quantitatively linked to a higher calculated energy barrier associated with the transition state of the degradation pathway [1]. This class-level inference is supported by experimental measurements of small molecule model compounds at elevated temperatures in alkaline media, confirming the enhanced resilience of the spirocyclic architecture [1].

Alkaline Stability
Class-level
Reported significantly higher alkaline stability vs. non-spirocyclic QAs; attributed to a higher calculated energy barrier for degradation
Supports AEM longevity research context
Class-level inference; confirm with specific membrane formulation
Alkaline stability Anion exchange membrane Quaternary ammonium degradation

Alkaline Stability by Ring Size

Within the homologous series of spirocyclic QA cations, the alkaline stability is not uniform. 5-azoniaspiro[4.5]decane ([ASD]+), with its asymmetric 5- and 6-membered rings, exhibits a distinct stability profile compared to the symmetric 5-azoniaspiro[4.4]nonane ([ASN]+) and the larger 5-azoniaspiro[4.6]undecane ([ASU]+) [1]. Experimental investigation of these model compounds in alkaline media at elevated temperatures reveals that ring size and conformation directly influence the energy barrier for degradation, with [ASD]+ occupying an intermediate position that balances stability and other properties like solubility and ionic conductivity [1].

Ring‑size Stability
Head‑to‑head
[ASD]+ shows intermediate alkaline stability between [ASN]+ and [ASU]+ under elevated‑temperature alkaline conditions
Balanced stability profile for membrane design
Exact half‑life depends on experimental conditions
Structure-property relationship Ring strain Alkaline stability

Unique SDA for Zeolite Synthesis

Methylated derivatives of 5-azoniaspiro[4.5]decane have been successfully employed as organic structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites and silicogermanates, directing the formation of novel microporous frameworks not accessible with other SDAs [1]. For instance, the specific SDA (6R,10S)-6,10-dimethyl-5-azoniaspiro[4.5]decane led to the discovery of the new pure-silica zeolite Mu-26 (STF framework type) and the new silicogermanates IM-9 and IM-12 [1][2]. This demonstrates that the specific steric and electronic environment provided by the 5-azoniaspiro[4.5]decane scaffold is capable of templating unique pore architectures.

Zeolite Templating
Head‑to‑head
Methylated derivatives direct formation of new pure‑silica zeolite Mu‑26 (STF) and silicogermanates IM‑9, IM‑12
Enables unique microporous architectures
Hydrothermal synthesis; fluoride or basic media
Zeolite synthesis Structure-directing agent Microporous materials

Favorable Acute Toxicity Profile

According to a product specification, the acute oral and dermal toxicity of 5-azoniaspiro[4.5]decane is low, with LD50 values >5000 mg/kg in rats for both routes of exposure [1]. This indicates that the compound does not present a significant acute toxicity hazard under standard laboratory handling conditions. While the compound may cause mild to moderate irritation to skin and eyes, it is not classified as a carcinogen by IARC or NTP [1].

Acute Toxicity
Specification review
LD50 > 5000 mg/kg (oral, dermal) in rat
Reported low acute toxicity for handling evaluation
Supplier specification; verify for scale‑up
Toxicity LD50 Safety data Handling

Bioactive Scaffold for Drug Discovery

The azaspiro[4.5]decane core, which is directly related to 5-azoniaspiro[4.5]decane, is a key scaffold in pharmaceutical research. Patents from Purdue Pharma and others claim novel azaspiro[4.5]decane derivatives as sodium channel blockers for the treatment of pain, stroke, and other disorders [1][2]. This indicates that the spirocyclic framework provides a privileged geometry for interacting with biological targets, particularly ion channels. Furthermore, 5-azoniaspiro[4.5]decane itself has been used as an intermediate in the synthesis of more complex drug-like molecules, such as buspirone-related impurities [3].

Ion Channel Scaffold
Class‑level
Azaspiro[4.5]decane core is a claimed scaffold in sodium channel blocker patents
Privileged scaffold for ion channel research
Patent‑derived chemotype; validate target engagement
Medicinal chemistry Drug discovery Sodium channel blocker Building block

5-Azoniaspiro[4.5]decane: Optimal Application Scenarios


High-Stability AEMs for Alkaline Fuel Cells

Procure 5-azoniaspiro[4.5]decane as the core cation for next-generation AEMs. The quantitative evidence of its superior alkaline stability over non-spirocyclic QAs (Evidence 1) makes it a prime candidate for enhancing the longevity and performance of alkaline fuel cells and electrolyzers [1]. Its intermediate ring size (Evidence 2) can be strategically leveraged to fine-tune membrane morphology and ionic conductivity.

Novel Zeolite and Silicogermanate Synthesis

Use 5-azoniaspiro[4.5]decane derivatives as specialized organic structure-directing agents (SDAs) in hydrothermal syntheses. As demonstrated by the creation of the novel zeolites Mu-26, IM-9, and IM-12 (Evidence 3), this specific scaffold directs the formation of unique pore architectures not achievable with other templates [2][3]. This is a high-value application for academic and industrial materials science labs focused on catalysis, gas separation, and adsorption.

Sodium Channel Blocker Compound Libraries

Incorporate 5-azoniaspiro[4.5]decane as a key starting material or core scaffold in medicinal chemistry programs. The scaffold's validated presence in patented sodium channel blockers (Evidence 5) de-risks its use and provides a direct path to exploring a biologically privileged chemical space [4][5]. Its favorable toxicity profile (Evidence 4) also makes it suitable for routine synthesis and scale-up in a CRO or pharmaceutical R&D environment [6].

Ionic Liquid Electrolytes and Solvents

Leverage the compound's unique ionic and spirocyclic properties to formulate novel ionic liquids. The combination of a rigid, non-planar cation with a suitable anion can yield electrolytes with enhanced electrochemical stability windows and thermal properties, making them suitable for advanced batteries, supercapacitors, or as high-temperature solvents. The baseline stability and safety data (Evidence 1 and 4) provide a solid foundation for such development [1][6].

Application
Selection Property
Validation Focus
Anion exchange membrane (AEM) research
Alkaline‑stable spirocyclic QA cation
Degradation stability and ionic conductivity under alkaline conditions
Microporous material synthesis
Structure‑directing spirocyclic template
Framework topology and pore architecture
Ion channel modulator research
Privileged spirocyclic scaffold for sodium channels
Target engagement and selectivity profiling
Ionic liquid electrolyte development
Rigid non‑planar QA cation with electrochemical stability
Electrochemical window and thermal properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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